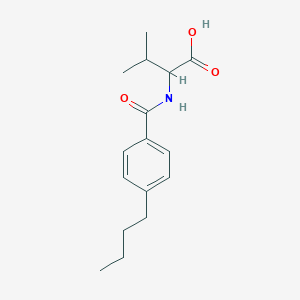![molecular formula C15H23FN2O2 B6051074 2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol](/img/structure/B6051074.png)
2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a fluoro-methoxyphenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol typically involves multiple steps. One common method includes the following steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: This step involves the reaction of 4-fluoro-3-methoxybenzyl chloride with a suitable base to form the fluoro-methoxyphenyl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with 1-methylpiperazine under controlled conditions to form the piperazine ring.
Ethanol Substitution: Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The fluoro-methoxyphenyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]acetaldehyde or acetic acid.
Reduction: Formation of 2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethane.
Substitution: Formation of various substituted ethanol derivatives.
Scientific Research Applications
2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets. The fluoro-methoxyphenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the ethanol moiety may facilitate its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(4-methoxyphenyl)ethylamine
- 4-Fluoro-2-methylphenol
- 4-Fluoro-3-nitrobenzoic acid
Uniqueness
2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol is unique due to its combination of a fluoro-methoxyphenyl group with a piperazine ring and an ethanol moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[4-[(4-fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2/c1-17-6-7-18(11-13(17)5-8-19)10-12-3-4-14(16)15(9-12)20-2/h3-4,9,13,19H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCXKQVIVZDEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC(=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-phenyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6050996.png)
![N-cyclopropyl-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B6051004.png)
![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6051012.png)
![7-benzyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6051018.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6051029.png)
![methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6051037.png)
![N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B6051044.png)
![Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B6051049.png)

![2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B6051071.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6051072.png)
![(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6051077.png)
![1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone](/img/structure/B6051083.png)
![N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE](/img/structure/B6051085.png)
